N-butylbutanamide

Descripción general

Descripción

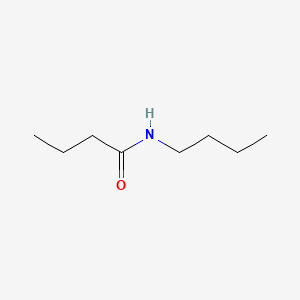

N-butylbutanamide is an organic compound with the molecular formula C8H17NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-butylbutanamide can be synthesized through several methods. One common method involves the reaction of butyric acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the reaction of butyronitrile with butylamine in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is carried out under solvent-free conditions at room temperature, making it a convenient and efficient synthetic route .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants (butyric acid and butylamine) into the reactor, where they undergo the desired chemical reaction. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

N-butylbutanamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Butyric acid.

Reduction: Butylamine.

Substitution: Various substituted amides depending on the reactants used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-butylbutanamide is utilized as a versatile intermediate in organic synthesis. Its structure allows for various functional modifications, making it a valuable building block in the production of pharmaceuticals and agrochemicals. For instance, it can participate in reactions such as amide bond formation, which is crucial in synthesizing peptide-based drugs.

Key Reactions:

- Amidation Reactions: this compound can react with carboxylic acids to form amides, which are essential in drug development.

- N-Alkylation: It can serve as a nucleophile in N-alkylation reactions, expanding the diversity of amine compounds.

Material Science

In material science, this compound has been studied for its potential use in creating advanced materials. Its properties make it suitable for applications in polymer science, particularly in developing polymeric membranes and coatings.

Applications:

- Polymeric Membranes: The compound can enhance the mechanical properties and flexibility of membranes used in filtration and separation processes.

- Coatings: Its inclusion in coating formulations can improve adhesion and durability.

Biomedical Applications

This compound has shown promise in biomedical applications, particularly as a component of drug delivery systems. Its compatibility with lipid nanoparticles makes it an ideal candidate for enhancing the bioavailability of therapeutic agents.

Case Studies:

- Lipid Nanoparticles: Research indicates that this compound can be used to formulate lipid nanoparticles that encapsulate bioactive compounds. This method improves their stability and solubility, facilitating better delivery of drugs.

- Neurotoxicity Studies: Investigations into the toxicokinetics of related compounds suggest that this compound may exhibit neurotoxic effects at certain concentrations, necessitating further study to understand its safety profile in medical applications .

Toxicological Insights

Understanding the toxicological aspects of this compound is crucial for its safe application. Studies have shown varying effects based on dosage and exposure routes. For instance, research on related compounds indicates significant differences in plasma elimination half-lives depending on the species and sex of the test subjects . This variability underscores the need for comprehensive toxicological evaluations before widespread use.

Mecanismo De Acción

The mechanism of action of N-butylbutanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

N-butylbutanamide can be compared with other similar compounds such as:

N-methylbutanamide: Similar in structure but with a methyl group instead of a butyl group.

N-ethylbutanamide: Contains an ethyl group instead of a butyl group.

N-propylbutanamide: Contains a propyl group instead of a butyl group.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the variation in the alkyl group attached to the nitrogen atom .

This compound stands out due to its specific alkyl chain length, which can influence its solubility, boiling point, and reactivity in chemical reactions.

Actividad Biológica

N-butylbutanamide (C8H17NO) is an organic compound with applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic uses based on diverse research findings.

This compound is classified as an amide, characterized by the presence of a butyl group attached to the nitrogen atom of butanamide. Its molecular structure can be represented as follows:

- Molecular Formula : C8H17NO

- Molecular Weight : 157.23 g/mol

- CAS Number : 1445-65-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluating the antibacterial properties of related compounds noted that amide derivatives often show enhanced activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Moderate |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrate that while it possesses some cytotoxic properties, its selectivity towards cancerous versus normal cells varies significantly. The compound's structural analogs have shown promise in selectively targeting tumor cells while minimizing harm to healthy tissues .

Metabolism and Disposition

Understanding the metabolism of this compound is crucial for assessing its biological activity. Studies suggest that this compound undergoes hepatic metabolism, where it is converted into various metabolites through oxidative pathways. The pharmacokinetics of this compound reveal a triphasic elimination pattern in animal models, with half-lives indicating prolonged systemic exposure .

Key Findings on Metabolism

- Elimination Half-Lives : Approximately 0.78 min (initial phase), 11 min (intermediate phase), and 1036 min (terminal phase) in male Sprague-Dawley rats.

- Tissue Distribution : Predominantly accumulates in the liver, kidneys, and muscle tissues.

- Excretion : Primarily excreted via urine (70-76%) and feces (11-15%) within 72 hours post-administration .

Occupational Exposure

A case study involving workers exposed to this compound in industrial settings highlighted the need for monitoring exposure levels due to potential health risks associated with prolonged contact. The study measured ambient air concentrations and biological markers in urine samples, revealing significant exposure levels that exceeded safety thresholds .

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly in the development of anti-inflammatory agents. Preliminary research suggests that derivatives of this compound may modulate inflammatory pathways, offering potential benefits in treating conditions such as arthritis or other inflammatory diseases .

Propiedades

IUPAC Name |

N-butylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGWNDLRYDTKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324517 | |

| Record name | N-butylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-16-1 | |

| Record name | n-Butylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-butyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS6CC52G56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.